molecular formula C25H22I2N8O3 B11556286 6-[(2E)-2-(3,5-diiodo-2-methoxybenzylidene)hydrazinyl]-N-(3,4-dimethylphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine

6-[(2E)-2-(3,5-diiodo-2-methoxybenzylidene)hydrazinyl]-N-(3,4-dimethylphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11556286
M. Wt: 736.3 g/mol
InChI Key: LVGDUQLJOSHBMK-XODNFHPESA-N
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Description

6-[(2E)-2-[(3,5-DIIODO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2-(3,4-DIMETHYLPHENYL)-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes multiple functional groups such as methoxy, nitro, and dimethylphenyl groups, as well as iodine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2E)-2-[(3,5-DIIODO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2-(3,4-DIMETHYLPHENYL)-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE typically involves a multi-step process. One common route includes the following steps:

    Formation of the hydrazone intermediate: This step involves the condensation of 3,5-diiodo-2-methoxybenzaldehyde with hydrazine hydrate under acidic conditions to form the corresponding hydrazone.

    Cyclization: The hydrazone intermediate is then reacted with cyanuric chloride in the presence of a base such as triethylamine to form the triazine ring.

    Substitution reactions:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-[(2E)-2-[(3,5-DIIODO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2-(3,4-DIMETHYLPHENYL)-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various types of chemical reactions, including:

    Oxidation: The methoxy and dimethylphenyl groups can undergo oxidation reactions to form corresponding quinones and carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The iodine atoms can be substituted with other nucleophiles such as thiols, amines, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium thiolate (NaSR), primary amines (RNH2), or sodium alkoxide (NaOR).

Major Products

    Oxidation: Quinones, carboxylic acids.

    Reduction: Amino derivatives.

    Substitution: Thiol, amine, or alkoxide substituted products.

Scientific Research Applications

6-[(2E)-2-[(3,5-DIIODO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2-(3,4-DIMETHYLPHENYL)-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-[(2E)-2-[(3,5-DIIODO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2-(3,4-DIMETHYLPHENYL)-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets and pathways. For example:

    Enzyme Inhibition: The compound may bind to the active site of enzymes, blocking their activity and thereby affecting the biological pathways they regulate.

    Signal Transduction: It may interfere with signal transduction pathways by binding to receptors or other signaling molecules, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • **6-[(2E)-2-[(3,5-DIIODO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2-(3,4-DIMETHYLPHENYL)-N4-(4-METHOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE
  • **6-[(2E)-2-[(3,5-DIIODO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2-(3,4-DIMETHYLPHENYL)-N4-(4-CHLOROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE

Uniqueness

The uniqueness of 6-[(2E)-2-[(3,5-DIIODO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2-(3,4-DIMETHYLPHENYL)-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE lies in its combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of iodine atoms, methoxy, nitro, and dimethylphenyl groups makes it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C25H22I2N8O3

Molecular Weight

736.3 g/mol

IUPAC Name

2-N-[(E)-(3,5-diiodo-2-methoxyphenyl)methylideneamino]-4-N-(3,4-dimethylphenyl)-6-N-(4-nitrophenyl)-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C25H22I2N8O3/c1-14-4-5-19(10-15(14)2)30-24-31-23(29-18-6-8-20(9-7-18)35(36)37)32-25(33-24)34-28-13-16-11-17(26)12-21(27)22(16)38-3/h4-13H,1-3H3,(H3,29,30,31,32,33,34)/b28-13+

InChI Key

LVGDUQLJOSHBMK-XODNFHPESA-N

Isomeric SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N/N=C/C4=C(C(=CC(=C4)I)I)OC)C

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])NN=CC4=C(C(=CC(=C4)I)I)OC)C

Origin of Product

United States

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